4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
This compound belongs to a class of chemicals that have been extensively studied for their potential in creating new medicinal agents. For instance, derivatives of tetrahydroquinoline bearing sulfonamide moieties have been synthesized and evaluated for their antitumor activity, demonstrating significant efficacy against various cancer cell lines (Alqasoumi et al., 2010). Such research indicates the therapeutic potential of compounds within this chemical framework, highlighting their relevance in developing antitumor agents.
Antimicrobial and Enzyme Inhibition
Compounds structurally related to 4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide have been explored for their antimicrobial properties. For example, novel benzenesulfonamides have shown significant antimicrobial activity against a range of bacterial and fungal species, suggesting the utility of these compounds in addressing antibiotic resistance (Vanparia et al., 2010). Additionally, derivatives have been identified as potent inhibitors of human carbonic anhydrases, a class of enzymes involved in various physiological processes, indicating their potential as therapeutic agents for conditions like glaucoma and edema (Buemi et al., 2019).
Organic Synthesis and Catalysis
The compound and its derivatives are also of interest in the field of organic synthesis, particularly in the development of new catalytic processes. Research has shown the utility of related sulfonamide compounds in rhodium-catalyzed cyanation reactions, enabling the efficient synthesis of benzonitrile derivatives (Chaitanya et al., 2013). This highlights the role of these compounds in advancing synthetic methodologies, offering new routes to complex organic molecules.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinolines, have been studied extensively and are known to interact with various biological targets, displaying multifarious biological activities .
Mode of Action
It is known that the compound’s interaction with its targets could lead to changes at the molecular level, potentially influencing cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, leading to downstream effects that can impact cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
4-[4-cyano-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-3-27(4-2)31(28,29)20-11-9-18(10-12-20)22-25-21(15-24)23(30-22)26-14-13-17-7-5-6-8-19(17)16-26/h5-12H,3-4,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNFNGHMTXGURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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